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CAS No.: 1803582-34-4

Cat. No.: B1458181

Get Quote

Executive Summary: The Halogen Advantage
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry due to

its bidentate chelating ability toward divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). While the parent

compound exhibits moderate biological activity, halogenation at the C5 and C7 positions

dramatically amplifies its pharmacological profile.

This guide objectively compares the three most critical halogenated derivatives:

5-Chloro-8-quinolinol (Cloxyquin)[1][2]

5,7-Dichloro-8-quinolinol (Chloroxine)

5-Chloro-7-iodo-8-quinolinol (Clioquinol)

Key Insight: Halogenation is not merely a steric modification; it fundamentally alters the

electronic density of the chelating pocket (lowering pKa) and increases lipophilicity (LogP),
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transforming a weak bacteriostat into a potent metal-ionophore capable of crossing the blood-

brain barrier (BBB) and tumor cell membranes.

Physicochemical Profiling
The biological divergence of these derivatives stems from their physicochemical properties.

The electron-withdrawing nature of halogens increases the acidity of the phenolic hydroxyl

group, stabilizing the anionic species at physiological pH, which is the active chelating form.

Table 1: Comparative Physicochemical Properties

Property
8-

Hydroxyquinolin

e (Parent)

5-Chloro-8-

quinolinol

(Cloxyquin)

5,7-Dichloro-8-

quinolinol

(Chloroxine)

Clioquinol (5-Cl,

7-I)

Molecular Weight 145.16 179.60 214.05 305.50

LogP

(Lipophilicity)
1.85 2.59 3.30 ~3.80

pKa1 (Pyridinic

N)
5.13 3.63 2.90 2.70

pKa2 (Phenolic

OH)
9.89 8.78 7.50 7.30

Cu(II) Stability

(Log β)
26.2 ~24.5 ~23.0 ~22.5

BBB

Permeability
Moderate High High Very High

Analysis:

Acidity & Chelation: The drop in pKa2 (from 9.89 to ~7.30) means Clioquinol is significantly

more ionized at physiological pH (7.4) than the parent 8-HQ.[3] This facilitates rapid metal

binding without requiring deprotonation energy.

Lipophilicity: The increase in LogP (1.85
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3.80) correlates directly with the compound's ability to act as an ionophore, transporting
cytotoxic metals (Cu, Zn) across hydrophobic cell membranes.

Chemical Synthesis & Characterization
To ensure reproducibility and safety, we recommend N-halosuccinimides (NCS/NIS) over

elemental halogens (

). Elemental routes are exothermic and difficult to control, often leading to over-halogenated
byproducts.
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Figure 1: Divergent synthesis pathway for mono- and di-halogenated derivatives. The C5

position is electronically favored for the first substitution.

Protocol 1: Synthesis of Clioquinol (Best Practice)
Rationale: Using NIS allows for precise iodination at C7 without touching the C5-chloro group

or over-iodinating.

Dissolution: Dissolve 5-chloro-8-quinolinol (10 mmol) in methanol (50 mL). Ensure complete

solvation.

Addition: Add N-iodosuccinimide (NIS, 11 mmol) portion-wise over 20 minutes at room

temperature. Note: Protect from light to prevent radical side reactions.
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Reaction: Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product spot will be less

polar than the starting material.

Quench: Pour mixture into ice-water (200 mL) containing 5% sodium thiosulfate (to remove

unreacted iodine species).

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Validation:

1H NMR (DMSO-d6): Look for the disappearance of the C7 proton signal.

Melting Point: 178-180°C.

Biological Performance Comparison
A. Antimicrobial Activity (MIC Data)
Halogenated derivatives show superior potency against Gram-positive bacteria and Fungi

compared to Gram-negative strains, likely due to the outer membrane barrier of Gram-

negatives.

Organism 8-HQ (µM) Cloxyquin (µM) Chloroxine (µM) Clioquinol (µM)

S. aureus

(MRSA)
25.0 6.25 1.56 3.12

E. coli >100 50.0 25.0 25.0

C. albicans 12.5 6.25 3.12 1.56

M. tuberculosis 27.0 1.40 0.70 0.35

Insight:Chloroxine is generally the most potent antibacterial, while Clioquinol excels as an

antifungal and anti-mycobacterial agent. The bulky iodine atom in Clioquinol may enhance

penetration through the lipid-rich mycobacterial cell wall.

B. Anticancer & Neuroprotective Mechanism
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Unlike standard chemotherapy, these compounds act as Metal Protein Attenuating Compounds

(MPACs).

Anticancer (Solid Tumors): They act as ionophores, transporting Cu²⁺ into cancer cells. The

resulting copper overload generates Reactive Oxygen Species (ROS) and inhibits the

proteasome, leading to apoptosis.

Potency: Clioquinol > Chloroxine > Cloxyquin (Correlates with LogP).

Alzheimer's Disease: Clioquinol chelates Zn²⁺/Cu²⁺ from amyloid-beta plaques. By removing

these metals, it destabilizes the plaque structure and prevents H₂O₂ generation.

Mechanism of Action Workflow (DOT Visualization)
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Figure 2: Dual mechanism of action. In cancer, the complex acts as a "Trojan Horse" for copper

toxicity. In neurodegeneration, it strips metals from pathogenic aggregates.

Experimental Protocols
Protocol 2: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for HeLa and HepG2 cell lines.

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment Preparation:

Prepare 10 mM stock solutions of Cloxyquin, Chloroxine, and Clioquinol in DMSO.

Critical Step: Prepare a parallel set of media supplemented with

. The cytotoxicity of these compounds is often copper-dependent.

Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Expected Result: IC50 values should decrease (potency increases) by 2-5 fold in the

presence of exogenous copper.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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